6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine
Overview
Description
6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that serves as a versatile intermediate in organic synthesis. It is particularly useful in the construction of heterocycles and carbocycles, which are core structures in many biologically active compounds and natural products .
Synthesis Analysis
The synthesis of related bromomethyl compounds has been reported in various studies. For instance, 6-Bromomethyl-4H-1,3-dioxin, which shares a similar structural motif, was prepared from allyl iodide in a three-step process. This compound was then used to alkylate a variety of enolates, leading to further transformations and retrocycloaddition reactions . Another synthesis approach involved the condensation of 1,4-benzodioxan-6-amine with 4-bromobenzaldehyde, which was then characterized by spectral techniques . Additionally, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, was achieved through a multi-step process starting from p-toluidine .
Molecular Structure Analysis
The molecular structure of these bromomethyl compounds is confirmed through various analytical techniques. For example, single crystal X-ray diffraction analysis was used to confirm the 3D molecular structure of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine and to establish the intermolecular interactions responsible for the stability of its crystal structure .
Chemical Reactions Analysis
The bromomethyl group in these compounds is highly reactive and can participate in various chemical reactions. The 6-alkyl-4H-1,3-dioxins, for instance, underwent novel endo-conjugate addition reactions with carbon and nitrogen nucleophiles, leading to the construction of complex molecules such as bicyclo[4.3.1]decan-3,10-diones and benzazocine frameworks . The bromomethyl group also plays a crucial role in the synthesis of diastereomeric compounds, as seen in the preparation of ethyl 1-benzoyl-6-(bromomethyl)-2,2,2,4-tetraphenyl-3,7-dioxa-2λ5-phosphabicyclo[3.2.0]hept-4-ene-6-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these bromomethyl compounds are typically characterized by spectral techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis. These techniques provide information about the functional groups present, molecular weight, and elemental composition, which are essential for confirming the identity and purity of the synthesized compounds .
Scientific Research Applications
1. Hypercrosslinked Porous Polymer Materials
- Application Summary: Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
- Methods of Application: Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .
- Results or Outcomes: These materials have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc .
2. Poly[(2,3,5,6-Tetrafluorophenyl)-2,3-Dihydrothieno[3,4-b][1,4]Dioxine)] Copolymer
- Application Summary: A donor–acceptor type π-conjugated conducting, poly[(2,3,5,6-tetrafluorophenyl)-2,3-dihydro-thieno[3,4-b][1,4]dioxine)], P(EDOT-4FPH) was designed and synthesized by direct arylation polymerization method .
- Methods of Application: Computational calculations for the monomers, oligomers, and copolymer were performed using Gaussian 09 with two hybrid functional, B3LYP and HSE06 using (6-31G (d,p)) basis set .
- Results or Outcomes: The polymer was characterized by FTIR, 1H NMR, EDX, and TGA. The Electrochemical band gap was determined by cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). The values were 1.81 eV,1.71 eV and 1.64 eV. Optical band gap was observed to be 2.05 eV .
3. Nitrogen Heterocycles in Pharmaceuticals
- Application Summary: Nitrogen heterocycles are frequently present as the common cores in a plethora of active pharmaceuticals natural products. More than 85% of all biologically active compounds are heterocycles or comprise a heterocycle and most frequently, nitrogen heterocycles as a backbone in their complex structures .
- Methods of Application: The synthetic information has been extracted from both scientific journals and the wider patent literature .
- Results or Outcomes: These compounds are present in several natural products used as traditional medications or approved prescribed drugs .
4. Synthesis of Ethyl 6-(Bromomethyl)-[1,3]Dioxolo[4,5-g]Quinoline-7-Carboxylate
- Application Summary: A visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was effectively conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator .
- Methods of Application: The reaction with N-bromosuccinimide is well known to proceed via a radical process promoted by initiators such as azobisisobutyronitrile (AIBN) and dibenzoyl peroxide (BPO) in refluxing CCl4 .
- Results or Outcomes: The desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was obtained in good yield of 76% .
5. Prescribed Drugs Containing Nitrogen Heterocycles
- Application Summary: More than 85% of all biologically active compounds are heterocycles or comprise a heterocycle and most frequently, nitrogen heterocycles as a backbone in their complex structures . These facts disclose and emphasize the vital role of heterocycles in modern drug design and drug discovery .
- Methods of Application: The synthetic information has been extracted from both scientific journals and the wider patent literature .
- Results or Outcomes: Nitrogen-containing heterocyclic compounds are not only present as the backbone in several biologically active natural products used as traditional medications or approved prescribed drugs, but some of their synthetic derivatives in different sizes, nowadays are prescribed and market purchasable drugs .
6. Synthesis of Ethyl 6-(Bromomethyl)-[1,3]Dioxolo[4,5-g]Quinoline-7-Carboxylate
- Application Summary: A visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was effectively conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator .
- Methods of Application: The reaction with N-bromosuccinimide is well known to proceed via a radical process promoted by initiators such as azobisisobutyronitrile (AIBN) and dibenzoyl peroxide (BPO) in refluxing CCl4 .
- Results or Outcomes: The desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was obtained in good yield of 76% .
Safety And Hazards
properties
IUPAC Name |
6-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYOHFCVPNOXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455459 | |
Record name | 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | |
CAS RN |
79440-34-9 | |
Record name | 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 79440-34-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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